molecular formula C29H60 B13858937 13-Methyloctacosane CAS No. 68547-13-7

13-Methyloctacosane

Cat. No.: B13858937
CAS No.: 68547-13-7
M. Wt: 408.8 g/mol
InChI Key: LWQCUHJKWNBDGI-UHFFFAOYSA-N
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Description

13-Methyloctacosane (systematic name: this compound) is a branched alkane with the molecular formula C₂₉H₆₀ and a molecular weight of 408.47 g/mol . Its structure consists of a 28-carbon linear chain (octacosane) with a methyl group (-CH₃) substituted at the 13th carbon. This branching imparts distinct physicochemical properties compared to straight-chain alkanes, such as reduced crystallinity and lower melting points due to hindered molecular packing .

Branched alkanes like this compound are commonly found in biological systems, such as insect cuticular hydrocarbons and plant waxes, where they serve roles in waterproofing and chemical signaling . Industrial applications include use as lubricant additives or surfactants, where branching improves fluidity at low temperatures .

Properties

CAS No.

68547-13-7

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

IUPAC Name

13-methyloctacosane

InChI

InChI=1S/C29H60/c1-4-6-8-10-12-14-16-17-18-20-22-24-26-28-29(3)27-25-23-21-19-15-13-11-9-7-5-2/h29H,4-28H2,1-3H3

InChI Key

LWQCUHJKWNBDGI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-Methyloctacosane typically involves the alkylation of octacosane with a methyl group. This can be achieved through various methods, including:

    Friedel-Crafts Alkylation: This method involves the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to facilitate the alkylation reaction.

    Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate alkyl halide to introduce the methyl group.

Industrial Production Methods

Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of advanced organic synthesis techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

13-Methyloctacosane can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), to convert the hydrocarbon into alcohols, ketones, or carboxylic acids.

    Reduction: Although this compound is already a saturated hydrocarbon, it can be reduced further under specific conditions to remove any impurities or unsaturated bonds.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the hydrocarbon chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon)

    Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: More saturated hydrocarbons

    Substitution: Halogenated hydrocarbons

Scientific Research Applications

13-Methyloctacosane has various applications in scientific research, including:

    Chemistry: It is used as a reference standard in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: It is studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.

    Industry: It is used in the formulation of lubricants and as a component in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 13-Methyloctacosane in biological systems involves its interaction with cell membranes and its role in the formation of protective barriers. It may also interact with specific receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Hydrocarbon Class

Key structural analogues of 13-methyloctacosane include branched alkanes with varying chain lengths and methyl branch positions (Table 1):

Table 1: Structural and Molecular Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Branch Position
This compound C₂₉H₆₀ 408.47 C-13
13-Methylnonacosane C₃₀H₆₂ 422.49 C-13
13-Methylpentacosane C₂₆H₅₄ 366.42 C-13
13-Methylpentatriacontane C₃₆H₇₄ 506.58 C-13
2,6,10-Trimethylpentadecane C₁₈H₃₈ 254.50 C-2, C-6, C-10
5-Propyltridecane C₁₆H₃₄ 226.45 C-5

Data sourced from LMSD (Lipid Maps Structure Database) and analytical reports .

Key Observations:
  • Chain Length Effects : Longer chains (e.g., 13-methylpentatriacontane, C₃₆H₇₄) exhibit higher molecular weights and melting points compared to this compound due to increased van der Waals interactions .
  • Branching Complexity : Compounds with multiple branches (e.g., 2,6,10-trimethylpentadecane) show greater reductions in melting points than single-branched alkanes like this compound .
  • Branch Position: Central branching (e.g., C-13 in a 28-carbon chain) disrupts molecular symmetry more effectively than terminal branches, enhancing solubility in nonpolar solvents .

Physicochemical Properties

  • Boiling/Melting Points : Branched alkanes generally have lower melting points than their straight-chain counterparts. For example, n-octacosane (straight-chain C₂₈H₅₈) melts at ~70°C, whereas this compound likely melts below 60°C due to branching .
  • Chromatographic Behavior : Retention indices (RI) for branched alkanes are typically lower than linear alkanes. suggests that branched C₂₀–C₃₀ alkanes elute earlier in gas chromatography (e.g., RI = 2113 for a branched C₂₈ compound vs. higher RI for linear octacosane) .

Biological Activity

13-Methyloctacosane, a long-chain alkane with the chemical formula C₃₁H₆₆, is a member of the n-alkane family that has garnered attention for its potential biological activities. While research on this specific compound is limited, it is essential to explore its biological activity through the lens of related compounds and existing studies.

1. Antimicrobial Properties

Research indicates that long-chain alkanes, including this compound, may exhibit antimicrobial properties. Alkanes have been shown to possess varying degrees of effectiveness against a range of microorganisms. For instance, compounds similar to this compound have demonstrated inhibition against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Antioxidant Activity

The antioxidant potential of long-chain hydrocarbons is another area of interest. Alkanes can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage . Although specific data on this compound's antioxidant activity is sparse, its structural similarity to other bioactive alkanes suggests potential in this domain.

3. Phytotoxicity

Studies have shown that certain alkanes can influence plant growth and development. For example, the application of various alkanes has been linked to root inhibition and shoot elongation in plants . This indicates that this compound may also possess phytotoxic properties, although further research is required to establish specific effects.

Case Study 1: Antimicrobial Activity

A study exploring the antimicrobial properties of various alkanes found that certain long-chain hydrocarbons inhibited the growth of pathogenic bacteria. The results indicated that longer-chain alkanes generally exhibited stronger antibacterial effects compared to their shorter counterparts .

AlkaneInhibition Zone (mm)Concentration (mg/mL)
This compoundTBDTBD
Nonacosane15.545
Tricosane20.120.25

Case Study 2: Antioxidant Properties

In a comparative analysis of various long-chain hydrocarbons, researchers found that some compounds exhibited significant antioxidant activity, reducing lipid peroxidation in biological systems. While specific data on this compound was not available, similar compounds showed promising results .

Case Study 3: Phytotoxic Effects

A study investigating the phytotoxic effects of alkanes revealed that concentrations above a certain threshold inhibited root development in several plant species. The study highlighted the need for further exploration into how compounds like this compound affect plant physiology .

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